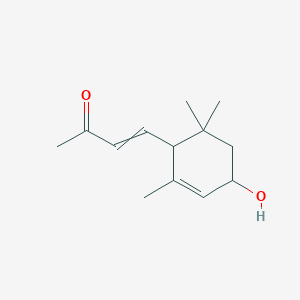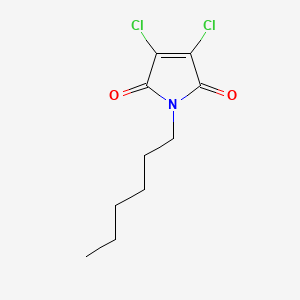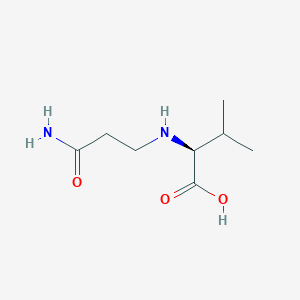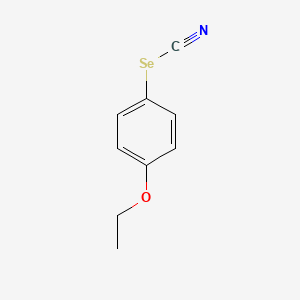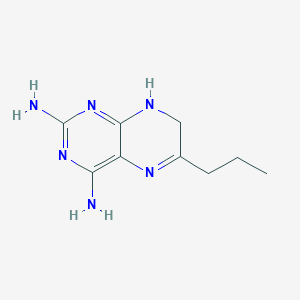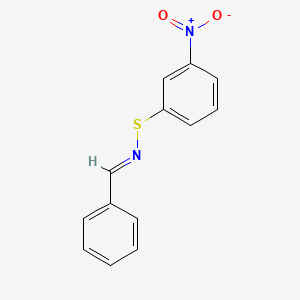![molecular formula C13H10Cl2N2O5S B14663015 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-53-8](/img/structure/B14663015.png)
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is an organic compound that features a complex structure with multiple functional groups, including chloro, phenoxy, nitro, and methanesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonamide Formation: The final step involves the reaction of the nitrated phenoxy compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and sulfonamide groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparación Con Compuestos Similares
- 1-Chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 2-(4-phenoxyphenyl)oxirane
Comparison: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical and biological properties. In comparison, similar compounds may lack one or more of these functional groups, leading to differences in reactivity, stability, and biological activity.
Propiedades
Número CAS |
51765-53-8 |
|---|---|
Fórmula molecular |
C13H10Cl2N2O5S |
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
1-chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O5S/c14-8-23(20,21)16-12-6-3-10(17(18)19)7-13(12)22-11-4-1-9(15)2-5-11/h1-7,16H,8H2 |
Clave InChI |
QWWATSPNUGHRKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


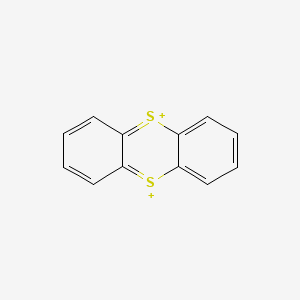
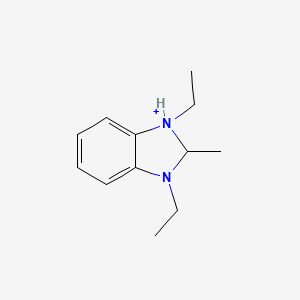
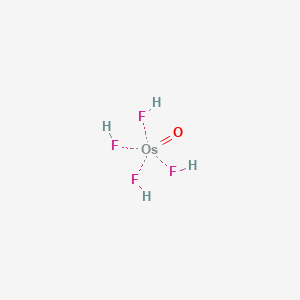
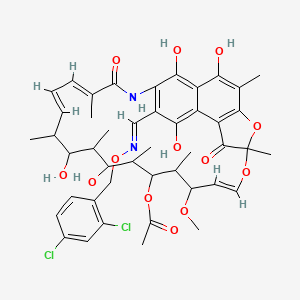
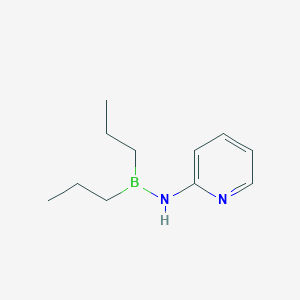
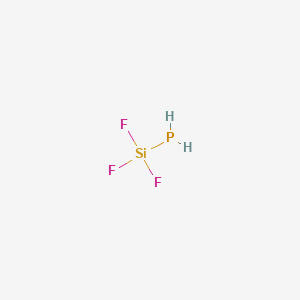
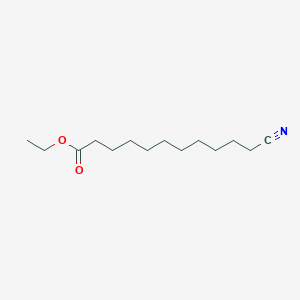
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
